molecular formula C8H19NO B8749459 (2R)-2-AMINO-2-ETHYLHEXAN-1-OL

(2R)-2-AMINO-2-ETHYLHEXAN-1-OL

Cat. No.: B8749459
M. Wt: 145.24 g/mol
InChI Key: AQVAKYWHEGYKEE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-ethylhexan-1-OL is a chiral amino alcohol with the molecular formula C8H19NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it optically active. It is used in various fields, including organic synthesis, pharmaceuticals, and as a chiral building block in the production of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-ethylhexan-1-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-ethylhexanone using a chiral borane reagent can yield ®-2-Amino-2-ethylhexan-1-OL with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-ethylhexan-1-OL often involves the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-ethylhexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-ethylhexanone or 2-ethylhexanal.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or esters.

Scientific Research Applications

®-2-Amino-2-ethylhexan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-ethylhexan-1-OL depends on its specific application. In enzymatic reactions, it can act as a substrate, where the amino and hydroxyl groups interact with the active site of the enzyme, facilitating the conversion to the desired product. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

    (S)-2-Amino-2-ethylhexan-1-OL: The enantiomer of ®-2-Amino-2-ethylhexan-1-OL, with similar chemical properties but different optical activity.

    2-Amino-2-methylpropan-1-OL: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Amino-2-phenylethanol: Another amino alcohol with a phenyl group, used in different applications.

Uniqueness: ®-2-Amino-2-ethylhexan-1-OL is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

(2R)-2-amino-2-ethylhexan-1-ol

InChI

InChI=1S/C8H19NO/c1-3-5-6-8(9,4-2)7-10/h10H,3-7,9H2,1-2H3/t8-/m1/s1

InChI Key

AQVAKYWHEGYKEE-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@](CC)(CO)N

Canonical SMILES

CCCCC(CC)(CO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (22.22 g) was added to anhydrous diethyl ether (450 ml) under nitrogen. The product from (d) (129.0 g) was diluted with diethyl ether (40 ml) and added dropwise. The reaction was refluxed for 1 hour then cooled to room temperature. 1M sodium hydroxide (23 ml) was added dropwise followed by deionised water. The resulting suspension was filtered and the filtrate concentrated to give the desired product as a colourless oil (87.9 g). 1H NMR consistent with the proposed structure.
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The product from step (e) (20 g) was added to a 1M solution of lithium aluminium hydride (1.5 molar equivalents) in THF and the mixture reflexed for 3 hours, then stirred for 16 hours at room temperature. The mixture was cooled to about 0° C., then quenched with water and 1N aqu. NaOH added. The resulting solid was broken up with additional water and the suspension heated at 50° C. for 5 minutes, then cooled to room temperature, diethyl ether (100 ml) added and filtered. The filtrate was evaporated in vacuo to give the desired product as an oil (82% yield).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.